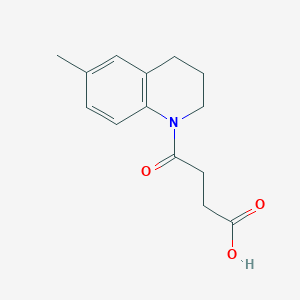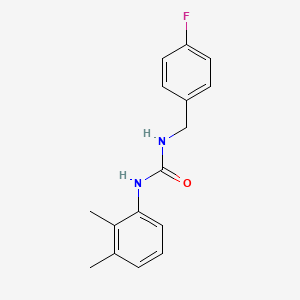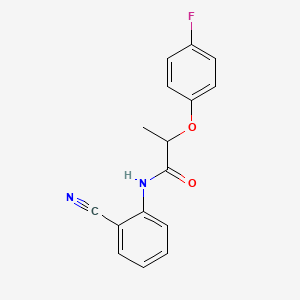![molecular formula C15H18F2N4O3 B5357285 N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5357285.png)
N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DAAKG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DAAKG belongs to the class of N-substituted glycine derivatives and was first synthesized in 2005 by researchers at the University of Pittsburgh.
作用機序
The mechanism of action of DAAKG involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. DAAKG binds to PPAR-γ and activates its downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DAAKG has been shown to regulate glucose and lipid metabolism, reduce inflammation, and inhibit tumor cell growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. DAAKG has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of DAAKG is its ability to activate PPAR-γ, which is a well-established therapeutic target for various diseases. DAAKG has also been shown to be safe and well-tolerated in animal studies. However, one limitation of DAAKG is its poor solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of DAAKG for clinical use.
将来の方向性
There are several potential future directions for DAAKG research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. DAAKG has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting that it may have therapeutic potential in these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. DAAKG has been found to exhibit neuroprotective effects in animal models, and further studies are needed to explore its potential therapeutic use in these conditions.
合成法
The synthesis of DAAKG involves the reaction of 3,4-difluorobenzylamine with N-acetylglycine piperazide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by crystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
DAAKG has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. DAAKG has also been found to exhibit neuroprotective effects in animal models of Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O3/c16-10-2-1-9(5-11(10)17)8-21-4-3-19-15(24)12(21)6-14(23)20-7-13(18)22/h1-2,5,12H,3-4,6-8H2,(H2,18,22)(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQRKOBYVMTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5357203.png)



![(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5357250.png)
![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)
![N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5357270.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5357274.png)
![4-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)benzenesulfonamide](/img/structure/B5357277.png)

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5357287.png)
![N-(3,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5357292.png)